An In-depth Technical Guide to the Core Structure of Octahydro-1H-cyclopenta[c]pyridine-3,6-dione
An In-depth Technical Guide to the Core Structure of Octahydro-1H-cyclopenta[c]pyridine-3,6-dione
This guide provides a comprehensive technical overview of the octahydro-1H-cyclopenta[c]pyridine-3,6-dione scaffold, a significant heterocyclic compound. We will delve into its structural characteristics, plausible synthetic pathways, and expected analytical signatures. Furthermore, we will explore the broader biological context of the cyclopenta[c]pyridine family, offering insights into the potential applications of this specific dione derivative for researchers, scientists, and drug development professionals.
Core Structure and Stereochemistry
The octahydro-1H-cyclopenta[c]pyridine-3,6-dione molecule is a bicyclic system composed of a fused cyclopentane and a piperidine ring. The "octahydro" prefix indicates that the entire ring system is saturated. The nomenclature "cyclopenta[c]pyridine" specifies the fusion of the cyclopentane ring to the 'c' face of the pyridine ring. The "-3,6-dione" suffix indicates the presence of two ketone functional groups at positions 3 and 6 of the bicyclic scaffold.
The fusion of the two rings creates two stereocenters at the bridgehead carbons. This can result in different stereoisomers (e.g., cis- or trans-fused rings). The specific stereochemistry would significantly impact the molecule's three-dimensional shape and, consequently, its biological activity. A specific stereoisomer, (4aR,7aR)-tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione, has been identified with the CAS number 1445988-58-8[1].
Synthesis Strategies
A generalized synthetic approach would likely involve the initial construction of the core bicyclic amine followed by oxidation or functional group manipulation to introduce the dione functionality.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of octahydro-1H-cyclopenta[c]pyridine-3,6-dione.
Experimental Protocol: Diastereoselective Synthesis of the Core Skeleton
This protocol is adapted from a reported highly diastereoselective synthesis of the octahydro-1H-cyclpenta[c]pyridine skeleton.[2]
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Reaction Setup: In a nitrogen-purged glovebox, add the (Z)-1-iodo-1,6-diene substrate, the alkyne, and a suitable solvent to an oven-dried reaction vessel.
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Catalyst Addition: Introduce the palladium and gold catalysts (e.g., a palladium complex and IPrAuCl/AgBF4).
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Reaction Conditions: Stir the reaction mixture at a specified temperature for a designated period to facilitate the sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization.
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Workup: Upon completion, quench the reaction and perform a standard aqueous workup.
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Purification: Purify the resulting octahydro-1H-cyclopenta[c]pyridine derivative using flash column chromatography.
Spectroscopic Characterization
The definitive identification of octahydro-1H-cyclopenta[c]pyridine-3,6-dione would rely on a combination of spectroscopic techniques. While specific experimental data for this exact molecule is scarce, we can predict the expected spectral features based on its structure and data from analogous compounds.[4]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aliphatic protons on the cyclopentane and piperidine rings. The chemical shifts and coupling patterns will be complex due to the rigid bicyclic structure and the influence of the ketone and amide functionalities. |
| ¹³C NMR | Resonances for the carbonyl carbons of the two ketone groups are expected in the downfield region (typically 170-210 ppm). Signals for the aliphatic carbons of the ring system will appear in the upfield region. |
| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the C=O stretching vibrations of the ketone groups, typically in the range of 1700-1740 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the molecule (C8H11NO2, Molecular Weight: 153.18 g/mol ). Fragmentation patterns would provide further structural information. |
Methodology for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To elucidate the carbon-hydrogen framework of the molecule.
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Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl3).
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Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
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Data Processing: Process the raw data (FID) using a Fourier transform. The resulting spectra should be phased, baseline-corrected, and referenced.[4]
Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present.
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Sample Preparation: The analysis can be performed on a neat sample using an Attenuated Total Reflectance (ATR) accessory.
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Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[4]
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Data Analysis: Correlate the absorption bands with the vibrational frequencies of the ketone functional groups.
Biological and Pharmacological Context
The cyclopenta[c]pyridine scaffold is a key structural motif in a variety of biologically active natural products and synthetic compounds.[2][5][6] Derivatives of this core structure have demonstrated a wide range of activities, including:
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Antiviral Activity: Some 5-aryl-cyclopenta[c]pyridine derivatives have shown significant activity against the Tobacco Mosaic Virus (TMV).[7][8]
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Fungicidal Activity: Certain derivatives exhibit broad-spectrum fungicidal properties against various plant pathogenic fungi.[7][8]
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Insecticidal Activity: Notable insecticidal efficacy has been observed against pests like Plutella xylostella and Aphis laburni.[7][9]
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Neuropharmacological Potential: The structural similarity of some cyclopenta[c]pyridine derivatives to corticotropin-releasing factor 1 (CRF1) receptor antagonists suggests potential applications in neuroscience.[7]
Signaling Pathway of Interest:
Caption: Simplified CRF1 receptor signaling pathway and the potential point of intervention for cyclopenta[c]pyridine antagonists.
Conclusion
Octahydro-1H-cyclopenta[c]pyridine-3,6-dione represents a promising, albeit less explored, member of the cyclopenta[c]pyridine family. Its rigid, bicyclic structure and dione functionality make it an intriguing target for synthesis and biological evaluation. The established synthetic methodologies for the core skeleton provide a clear path for its preparation. Given the diverse biological activities associated with this class of compounds, further investigation into the properties and potential applications of this specific dione is warranted, particularly in the fields of agrochemicals and medicinal chemistry.
References
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MDPI. (2022, October 24). Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Highly diastereoselective synthesis of an octahydro-1H-cyclpenta[c]pyridine skeleton via a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. Organic Chemistry Frontiers. Retrieved from [Link]
- BenchChem. (n.d.). Efficacy of cyclopenta[c]pyridine derivatives compared to commercial pesticides.
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ResearchGate. (2025, October 13). (PDF) Sources, Transformations, Syntheses, and Bioactivities of Monoterpene Pyridine Alkaloids and Cyclopenta[c]pyridine Derivatives. Retrieved from [Link]
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ACS Publications. (2025, January 4). Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[c]pyridine Derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
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Pubmed. (2007, January 10). Syntheses and biological activities of octahydro-1H-cyclopenta[d]pyrimidine derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Highly Diastereoselective Synthesis of Octahydro-1H-cyclpenta[c]pyridine Skeleton via Pd/Au-Relay Catalyzed Cascade Reaction of (Z)-1-Iodo-1,6-diene and Alkyne. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). An oven-dried 250 mL round-bottomed flask, fitted with a rubber septum, is charged with a 2.5 cm Teflon-coated magnetic oval stir bar and. Retrieved from [Link]
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Biology. (n.d.). Development of a Novel Synthesis of Natural Products Containing the Cyclopenta[c]pyridine Substructure. Retrieved from [Link]
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PubChem. (n.d.). Octahydro-1H-cyclopenta(b)pyridine | C8H15N | CID 98448. Retrieved from [Link]
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Iris. (2025, October 15). 1H-Cyclopenta[c]pyridine-3,6(2H,4H)-dione, tetrahydro-, (4aR,7aR)- - Publications. Retrieved from [Link]
- BenchChem. (n.d.). Spectroscopic Characterization of Octahydro-1H-pyrido[1,2-a]pyrazin-1-one and its Analogs: A Technical Guide.
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